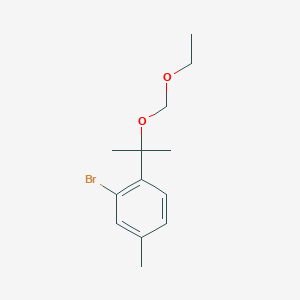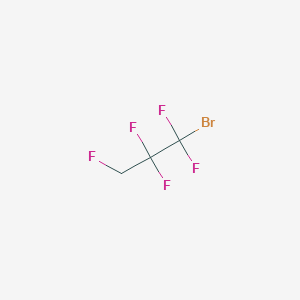![molecular formula C18H18F6O6 B13898622 [3,5-Bis[(2,2,2-trifluoroacetyl)oxy]-1-adamantyl] 2-methylprop-2-enoate](/img/structure/B13898622.png)
[3,5-Bis[(2,2,2-trifluoroacetyl)oxy]-1-adamantyl] 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3,5-Bis[(2,2,2-trifluoroacetyl)oxy]-1-adamantyl] 2-methylprop-2-enoate is a complex organic compound characterized by its unique adamantyl core and trifluoroacetyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-Bis[(2,2,2-trifluoroacetyl)oxy]-1-adamantyl] 2-methylprop-2-enoate typically involves multiple steps. One common method includes the reaction of 1-adamantylamine with trifluoroacetic anhydride to form the trifluoroacetylated intermediate. This intermediate is then reacted with 2-methylprop-2-enoic acid under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[3,5-Bis[(2,2,2-trifluoroacetyl)oxy]-1-adamantyl] 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield de-trifluoroacetylated products.
Substitution: The trifluoroacetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantyl oxides, while reduction can produce de-trifluoroacetylated adamantyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3,5-Bis[(2,2,2-trifluoroacetyl)oxy]-1-adamantyl] 2-methylprop-2-enoate is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its trifluoroacetyl groups can act as probes for investigating biochemical pathways.
Medicine
Potential medical applications include the development of novel pharmaceuticals. The compound’s unique structure may offer therapeutic benefits, such as enhanced drug delivery or targeted action.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which [3,5-Bis[(2,2,2-trifluoroacetyl)oxy]-1-adamantyl] 2-methylprop-2-enoate exerts its effects involves its interaction with specific molecular targets. The trifluoroacetyl groups can form strong hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The adamantyl core provides structural stability and enhances the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar trifluoroacetyl groups but a simpler structure.
2-[2-(Dimethylamino)ethoxy]ethanol: Another compound with multiple functional groups, used in various chemical applications.
Uniqueness
What sets [3,5-Bis[(2,2,2-trifluoroacetyl)oxy]-1-adamantyl] 2-methylprop-2-enoate apart is its adamantyl core, which provides exceptional stability and reactivity. This makes it a valuable compound for advanced research and industrial applications.
Properties
Molecular Formula |
C18H18F6O6 |
|---|---|
Molecular Weight |
444.3 g/mol |
IUPAC Name |
[3,5-bis[(2,2,2-trifluoroacetyl)oxy]-1-adamantyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C18H18F6O6/c1-9(2)11(25)28-14-3-10-4-15(6-14,29-12(26)17(19,20)21)8-16(5-10,7-14)30-13(27)18(22,23)24/h10H,1,3-8H2,2H3 |
InChI Key |
SHZYBVNDMDVDTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC12CC3CC(C1)(CC(C3)(C2)OC(=O)C(F)(F)F)OC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


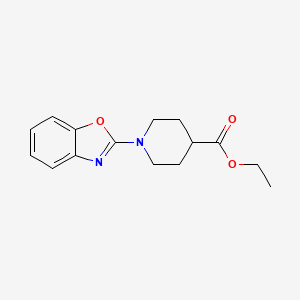
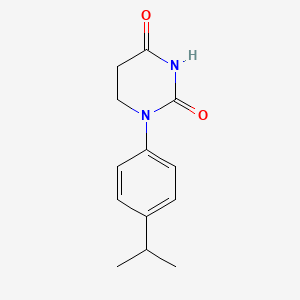
![Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-(1,3-oxazol-4-yl)azepane-1-carboxylate](/img/structure/B13898555.png)
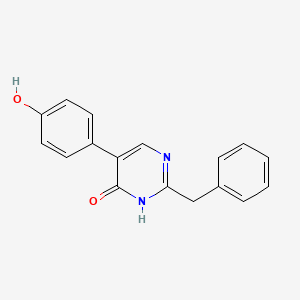
amine](/img/structure/B13898572.png)
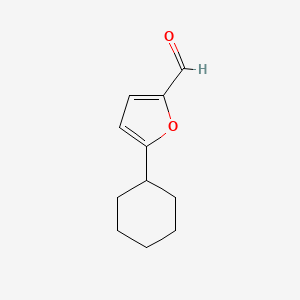

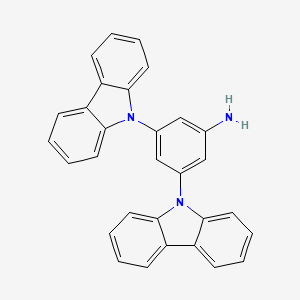
![2-chloro-N-(5-methyl-1H-pyrazol-3-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B13898601.png)
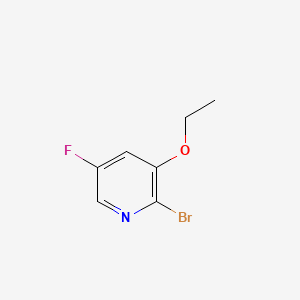
![[6-(6-Aminopyridin-2-yl)imidazo[1,2-a]pyridin-2-yl](phenyl)methanone](/img/structure/B13898615.png)
![methyl (3aR,5R,6R,6aR)-6-bromo-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[d]oxazole-5-carboxylate](/img/structure/B13898620.png)
